molecular formula C9H9BO4 B8218715 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

Cat. No.: B8218715
M. Wt: 191.98 g/mol
InChI Key: JZOQOFXGLYVVJF-UHFFFAOYSA-N
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Description

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid is a heterocyclic compound that contains both boron and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a boronic acid derivative with an appropriate diol or alcohol under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating interactions with biological targets such as enzymes and receptors. This coordination can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing boron and oxygen, similar in structure but lacking the heterocyclic ring.

    Boronates: Esters of boronic acids, used in similar applications but with different reactivity.

    Benzoxaboroles: Compounds with a similar boron-oxygen heterocyclic structure, often used in medicinal chemistry.

Uniqueness

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with biological molecules are required.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5,13H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOQOFXGLYVVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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